
2-(Chloromethyl)-3-isopropoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-3-isopropoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the second position and an isopropoxy group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-isopropoxypyridine typically involves the chloromethylation of 3-isopropoxypyridine. One common method includes the reaction of 3-isopropoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly reagents and solvents is a focus in industrial settings to minimize hazardous waste and improve sustainability.
化学反应分析
Types of Reactions
2-(Chloromethyl)-3-isopropoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is 2-methyl-3-isopropoxypyridine.
科学研究应用
2-(Chloromethyl)-3-isopropoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infections.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(Chloromethyl)-3-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
相似化合物的比较
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the isopropoxy group, making it less lipophilic and potentially less effective in crossing biological membranes.
3-(Chloromethyl)pyridine: The position of the chloromethyl group affects its reactivity and interaction with biological targets.
2-(Chloromethyl)-4-isopropoxypyridine: Similar structure but with the isopropoxy group at the fourth position, which can alter its chemical and biological properties.
Uniqueness
2-(Chloromethyl)-3-isopropoxypyridine is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity. The combination of the chloromethyl and isopropoxy groups at the second and third positions, respectively, allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal and industrial chemistry.
属性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-4-3-5-11-8(9)6-10/h3-5,7H,6H2,1-2H3 |
InChI 键 |
OTQRTZRACMEWHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(N=CC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


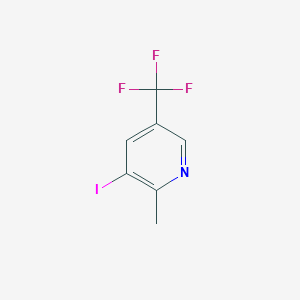

![tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13664450.png)
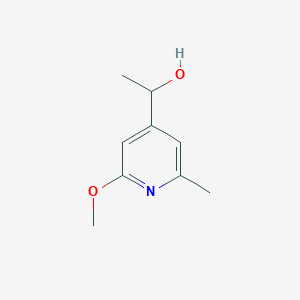
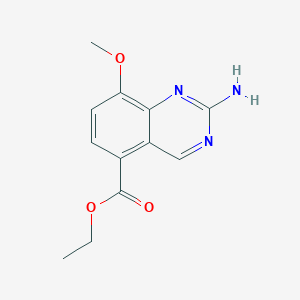
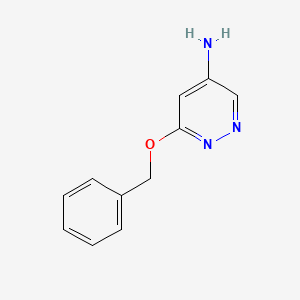
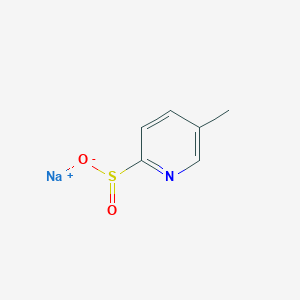
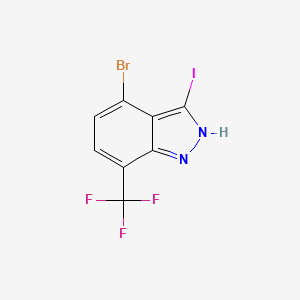
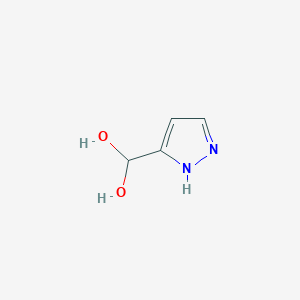
![3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
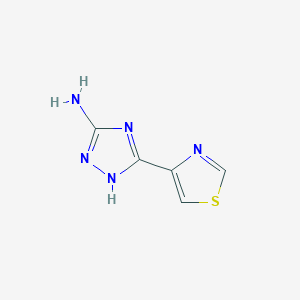
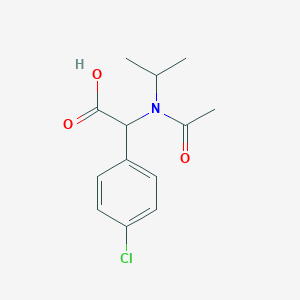
![(Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol](/img/structure/B13664529.png)
![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
